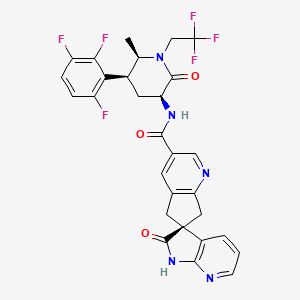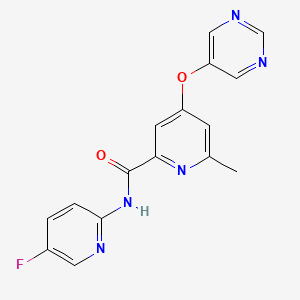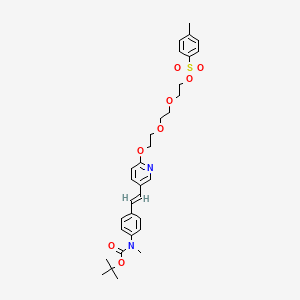
(2R)-2-fluoro-3-phosphorosooxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-3355, also known as Lesogaberan, is a GABA(B)-receptor agonist reflux inhibitor.
Scientific Research Applications
Chiral Derivatization Agent
- The compound 2-fluoro-2-phenyl-1-aminoethane, similar in structure to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, has been synthesized from styrene and used as a chiral derivatizing agent. The separated enantiomers' absolute configurations were determined, and the compound was found useful in differentiating amides prepared with chiral acids by fluorine NMR (Hamman, 1989).
Analytical Chemistry Applications
- Marfey's reagent, which is structurally related to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, is utilized as a pre-column derivatizing reagent for separating enantiomeric isomers of amino acids and other amine compounds. This reagent has been applied in amino acid, short peptide, and pharmaceutical compound analysis, offering advantages and disadvantages compared to other pre-column derivatization techniques and direct chromatographic separations (B'hymer, Montes-Bayón, & Caruso, 2003).
Enantiomeric Excess Determination
- (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound closely related to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, is used as a chiral resolution reagent. It reacts with various α-chiral primary and secondary amines, facilitating the straightforward identification and quantification of diastereomeric products via NMR and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Sigma Receptor Ligand Research
- Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, structurally similar to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, have been discovered as new sigma receptor ligands, showing varied selectivity for the receptor subtypes. These compounds provide insights into receptor binding and activity (Schinor et al., 2020).
Fluorogenic Assays and Biomolecule Labeling
- Fluorescence-based amine-reactive dyes, like those derived from meso-carboxyBODIPY and incorporating fluorine atoms, are used for sensing amines and labeling biomolecules. These compounds undergo significant changes in emission spectra and intensity upon conjugation with target molecules, enabling applications such as detecting food spoilage, staining proteins, and synthesis of organelle-specific fluorescence microscope imaging reagents (Jeon et al., 2020).
Antibacterial Agent Synthesis
- Compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which have structural similarities to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, are synthesized and evaluated for their antibacterial activities. They provide valuable insights into structure-activity relationships in the development of new antibacterial agents (Egawa et al., 1984).
properties
CAS RN |
805251-29-0 |
|---|---|
Product Name |
(2R)-2-fluoro-3-phosphorosooxypropan-1-amine |
Molecular Formula |
C3H7FNO2P |
Molecular Weight |
139.07 |
IUPAC Name |
(R)-3-amino-2-fluoropropyl phosphenite |
InChI |
1S/C3H7FNO2P/c4-3(1-5)2-7-8-6/h3H,1-2,5H2/t3-/m1/s1 |
InChI Key |
ZUHQHFXKGMALPO-GSVOUGTGSA-N |
SMILES |
P(=O)OC[C@H](F)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZD-3355, AZD3355, AZD 3355, Lesogaberan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione](/img/structure/B605690.png)



